![molecular formula C13H25NO4 B1321942 tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 236406-38-5](/img/structure/B1321942.png)
tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
The compound tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was achieved through a four-step process starting from piperidin-4-ylmethanol . Similarly, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution reactions .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be confirmed using techniques such as X-ray diffraction, NMR, and MS. For instance, the crystal and molecular structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray crystallographic analysis . The molecular structure is often stabilized by intramolecular hydrogen bonds, which can be predicted by DFT analyses .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, as demonstrated in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate . The reactivity of these compounds allows for the creation of a diverse array of structures, which can be tailored for specific biological activities or physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of tert-butyl groups can increase steric bulk, affecting the compound's reactivity and physical properties. The presence of hydroxyl or methoxyl groups can also impact the compound's hydrogen bonding capacity, solubility, and overall reactivity. Spectroscopic methods like FT-IR, NMR, and MS are essential for characterizing these properties .
Scientific Research Applications
Intermediate in Biologically Active Compounds Synthesis
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound related to tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate, is recognized as a vital intermediate in the synthesis of numerous biologically active compounds such as crizotinib. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with the structure confirmed by MS and 1 HNMR spectrum, yielding a total of 49.9% (Kong et al., 2016).
Key Intermediate of Vandetanib
Another closely related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate of Vandetanib. Its synthesis from piperidin-4-ylmethanol encompasses acylation, sulfonation, and substitution, with a total yield of 20.2% and structures determined by MS and 1HNMR (Wang et al., 2015).
Crystal Structure Analysis
Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, similar to tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate, has been studied for its crystal structure. X-ray studies reveal its occurrence in the 4-enol form with an axial orientation of the isobutyl side chain at the 6-position of the piperidine ring. The reduction of the keto functionality predominantly leads to beta-hydroxylated delta-lactam, with both compounds showing similar molecular packing in the crystal structure due to strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).
Scaffold for Substituted Piperidines Synthesis
Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, related to the chemical , acts as a precursor for the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These intermediates undergo cyclization into cis-isomers of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles, important for the synthesis of stereochemically homogeneous N-unsubstituted fused bicyclic systems (Moskalenko & Boev, 2014).
properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)18-11(17)14-7-4-13(10-16,5-8-14)6-9-15/h15-16H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKRKDPDQVUAHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620729 | |
Record name | tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
236406-38-5 | |
Record name | tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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